(5S)-5-(2-methylphenyl)oxolan-2-one
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Overview
Description
(5S)-5-(2-methylphenyl)oxolan-2-one: is a chemical compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a 2-methylphenyl group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(2-methylphenyl)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylphenylacetic acid with an appropriate diol in the presence of a dehydrating agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like toluene or dichloromethane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(2-methylphenyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated structure.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-methylphenylacetic acid or 2-methylphenylacetone.
Reduction: Formation of (5S)-5-(2-methylphenyl)oxolane.
Substitution: Formation of halogenated derivatives such as 2-bromo-5-(2-methylphenyl)oxolan-2-one.
Scientific Research Applications
Chemistry
In organic synthesis, (5S)-5-(2-methylphenyl)oxolan-2-one serves as a valuable intermediate for the preparation of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its oxolane ring structure is found in several bioactive molecules, and modifications to this scaffold can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which (5S)-5-(2-methylphenyl)oxolan-2-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxolane ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (5S)-5-(2-methylphenyl)oxolan-2-one is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
918831-59-1 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(5S)-5-(2-methylphenyl)oxolan-2-one |
InChI |
InChI=1S/C11H12O2/c1-8-4-2-3-5-9(8)10-6-7-11(12)13-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
FUQSAFHTKUQGRQ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CCC(=O)O2 |
Canonical SMILES |
CC1=CC=CC=C1C2CCC(=O)O2 |
Origin of Product |
United States |
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